molecular formula C18H26SSi B15169020 Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane CAS No. 650636-74-1

Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane

Cat. No.: B15169020
CAS No.: 650636-74-1
M. Wt: 302.6 g/mol
InChI Key: JMNHCINLXHVDMK-UHFFFAOYSA-N
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Description

Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane (hereafter referred to as Compound A) is an organosilicon compound featuring a cyclopentadienyl core substituted with a trimethylsilyl group and a cyclohexyl-thiophene moiety. Its structure combines a π-conjugated cyclopentadienyl system with a sulfur-containing heterocyclic group (thiophene), which may confer unique electronic and steric properties. The compound’s structural characterization likely employs crystallographic tools such as SHELX programs (e.g., SHELXL for refinement), given their prevalence in small-molecule crystallography .

Properties

CAS No.

650636-74-1

Molecular Formula

C18H26SSi

Molecular Weight

302.6 g/mol

IUPAC Name

trimethyl-[3-(1-thiophen-3-ylcyclohexyl)cyclopenta-2,4-dien-1-yl]silane

InChI

InChI=1S/C18H26SSi/c1-20(2,3)17-8-7-15(13-17)18(10-5-4-6-11-18)16-9-12-19-14-16/h7-9,12-14,17H,4-6,10-11H2,1-3H3

InChI Key

JMNHCINLXHVDMK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1C=CC(=C1)C2(CCCCC2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopenta-2,4-dien-1-yl moiety, followed by the introduction of the cyclohexyl group and the thiophene ring. The final step involves the attachment of the trimethylsilyl group to the cyclopenta-2,4-dien-1-yl moiety under specific reaction conditions, such as the use of a strong base and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyclohexyl group can be reduced to form different cyclohexane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the trimethylsilyl group can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclohexyl group can interact with various enzymes and receptors, potentially modulating their activity. The trimethylsilyl group can also influence the compound’s reactivity and stability, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

Key Structural Features :

  • Cyclopentadienyl ring : A 2,4-dienyl system enabling π-orbital interactions.
  • Trimethylsilyl group : Enhances steric bulk and influences electron density.
  • Thiophene-cyclohexyl substituent : Introduces sulfur-based aromaticity and conformational rigidity.

Comparison with Structurally Similar Compounds

Trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane

Structural Analog (Compound B) :

  • Molecular Formula : C₈H₁₃Si·3C₄H₉·Sn (InChIKey: MMWYHQAXZVBYQU-UHFFFAOYSA-N) .
  • Substituents : Replaces the thiophene-cyclohexyl group with a tributylstannyl (Sn(C₄H₉)₃) moiety.
Property Compound A Compound B
Core Structure Cyclopentadienyl + thiophene-cyclohexyl Cyclopentadienyl + tributylstannyl
Electron Effects Electron-rich (thiophene) Electron-deficient (Sn-C bonds)
Steric Bulk Moderate (cyclohexyl) High (bulky Sn substituent)
Applications Potential in catalysis or materials science Likely used in cross-coupling reactions

Key Differences :

  • Reactivity: Compound B’s stannyl group may facilitate transmetalation in organometallic reactions, whereas Compound A’s thiophene could enable sulfur-directed coordination or polymerization.
  • Stability : The Si–C bond in Compound A is more hydrolytically stable than the Sn–C bond in Compound B, which is prone to oxidative cleavage .

Cyclohexyl-Thiophene Derivatives

These compounds highlight the versatility of cyclohexyl substituents in modulating steric and electronic profiles. However, their thiourea backbone diverges significantly from Compound A’s silane-cyclopentadienyl system, limiting direct comparability .

Other Silane-Substituted Cyclopentadienyl Compounds

Example : Trimethyl(cyclopentadienyl)silane derivatives lacking the thiophene-cyclohexyl group.

  • Electronic Properties : The absence of the thiophene moiety reduces conjugation and sulfur-mediated electronic effects.
  • Steric Impact : Smaller substituents (e.g., methyl groups) decrease steric hindrance compared to Compound A’s cyclohexyl group.

Research Findings and Limitations

  • Synthesis Challenges : The integration of thiophene-cyclohexyl into the cyclopentadienyl core likely requires multi-step functionalization, contrasting with simpler silane-cyclopentadienyl syntheses.
  • Spectroscopic Data Gaps: Limited evidence precludes detailed comparisons of NMR or IR spectra. However, the InChIKey for Compound A (referenced in ) suggests accessibility in chemical databases for further study .
  • Potential Applications: Compound A’s hybrid structure may suit optoelectronic materials or asymmetric catalysis, whereas Compound B’s stannyl group is more relevant to organometallic synthesis.

Q & A

Q. What are the key considerations for optimizing the synthesis of this silane compound?

Methodological Answer:

  • Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) enhance cyclization efficiency by stabilizing intermediates during cyclohexyl and cyclopentadienyl ring formation .
  • Reaction Conditions : Temperature control (typically 60–80°C) minimizes side reactions like over-functionalization of the thiophene moiety. Pressure inertization (N₂/Ar) prevents oxidation .
  • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) tracks reaction progress. Rf values distinguish intermediates from the final product .
  • Purification : Silica gel chromatography (hexane:glycol dimethyl ether gradients) isolates the target compound from byproducts .

Table 1: Key Reaction Parameters

ParameterOptimal Range/ChoiceImpact on Yield/Purity
CatalystLewis acids (BF₃·OEt₂)↑ Cyclization efficiency
Temperature60–80°C↓ Side reactions
Solvent SystemAnhydrous THF/DCM↑ Stability of intermediates
Purification MethodGradient silica chromatography↑ Purity (≥95%)

Q. How is the molecular structure validated experimentally?

Methodological Answer:

  • X-Ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. The thiophene ring’s planarity and silane group orientation are confirmed via R1 values (<0.05) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, cyclopentadienyl carbons at δ 120–140 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) with <2 ppm error .

Table 2: Key Spectroscopic Benchmarks

TechniqueCritical Peaks/FeaturesStructural Insight
¹H NMRδ 0.1–0.3 ppm (Si(CH₃)₃)Silane group confirmation
¹³C NMRδ 125–135 ppm (cyclopentadienyl C=C)Conjugated diene system
X-RayC–Si bond length: ~1.87 ÅConfirms silane coordination

Advanced Research Questions

Q. How are contradictions in spectral data resolved during structural elucidation?

Methodological Answer:

  • Cross-Technique Validation : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) are resolved via DFT calculations to model electronic effects on bond geometry .
  • Isotopic Labeling : Deuterated analogs clarify ambiguous proton environments (e.g., overlapping cyclohexyl protons) .
  • Crystallographic Twinning : SHELXD detects twinned crystals, enabling data reprocessing to avoid misinterpretation .

Q. What reaction pathways dominate in functionalizing the cyclopentadienyl ring?

Methodological Answer:

  • Electrophilic Substitution : The electron-rich cyclopentadienyl ring undergoes regioselective bromination (NBS, CCl₄) at the 2-position, confirmed by NOESY correlations .
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, boronic acids) introduce aryl groups. TLC monitors coupling efficiency (e.g., Rf shift from 0.86 to 0.62) .
  • Mechanistic Studies : Radical trapping experiments (TEMPO) confirm/rule out radical intermediates in photoinduced reactions .

Q. How can computational modeling predict reactivity for material science applications?

Methodological Answer:

  • DFT Calculations : Gaussian09 computes frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior in OLED or photovoltaic applications. The thiophene moiety’s low LUMO (-1.8 eV) suggests electron-accepting potential .
  • MD Simulations : GROMACS models self-assembly in thin films, revealing π-π stacking between cyclopentadienyl rings (3.5–4.0 Å spacing) .
  • Reactivity Descriptors : Fukui indices identify nucleophilic sites (e.g., cyclopentadienyl C4 position) for targeted functionalization .

Q. What strategies mitigate challenges in characterizing sterically hindered intermediates?

Methodological Answer:

  • Low-Temperature NMR : Reduces signal broadening from hindered rotation (e.g., cyclohexyl group at -40°C) .
  • Cryocrystallography : Resolves disorder in silane-thiophene interactions by collecting data at 100 K .
  • Dynamic NMR (DNMR) : Analyzes slow conformational exchange (e.g., cyclohexyl chair flipping) via variable-temperature experiments .

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